molecular formula C12H12N2O2S B1265495 3-amino-N-phenylbenzenesulfonamide CAS No. 80-21-7

3-amino-N-phenylbenzenesulfonamide

Cat. No. B1265495
CAS RN: 80-21-7
M. Wt: 248.3 g/mol
InChI Key: SOZFVONLAQIHRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclic compounds containing aminobenzenesulfonamide, including 3-amino-N-phenylbenzenesulfonamide, has been explored through various methodologies. One notable approach involves the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds. This method has facilitated the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the compound's versatility and value in organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Molecular Structure Analysis

The molecular structure of 3-amino-N-phenylbenzenesulfonamide, characterized by its sulfonamide functional group, plays a crucial role in its reactivity and interaction with other molecules. The structural analysis and characterization of complexes involving aminobenzoic acids, closely related to 3-amino-N-phenylbenzenesulfonamide, have provided insights into the compound's physicochemical properties, spectroscopic studies, and potential applications in producing materials with biological activity and other utilities (Kalembkiewicz, Kosińska, & Zapała, 2017).

Chemical Reactions and Properties

3-Amino-N-phenylbenzenesulfonamide participates in a variety of chemical reactions, illustrating its broad applicability in synthetic chemistry. For instance, its amino group can undergo various functionalization reactions, facilitating the synthesis of diverse organic compounds. Studies have also focused on the degradation pathways and the fate of similar compounds in aqueous environments, shedding light on their environmental impact and behavior (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Scientific Research Applications

Antitumor Properties

Compounds including variants of 3-amino-N-phenylbenzenesulfonamide have demonstrated significant antitumor properties. Studies have shown these compounds to be potent cell cycle inhibitors, leading to their progression into clinical trials. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potential antimitotic agents disrupting tubulin polymerization and antiproliferative agents, respectively, impacting various cancer cell lines (Owa et al., 2002).

HIF-1 Pathway Inhibition

These compounds have been studied for their role in inhibiting the HIF-1 pathway, which is crucial for cancer therapy. A notable example is 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, demonstrating significant potential as an anticancer agent. It was found that certain structural modifications of this compound could enhance its pharmacological properties (Mun et al., 2012).

Antimicrobial Applications

Several derivatives of 3-amino-N-phenylbenzenesulfonamide have been synthesized and tested for antimicrobial activities. For example, compounds like N-[4-(phenylsulfamoyl)phenyl]acetamide and 4-amino-N-phenylbenzenesulfonamide were screened against various bacterial and fungal strains, although they exhibited limited antimicrobial activity (Lahtinen et al., 2014).

Spectroscopic and Structural Analysis

Studies have also focused on the spectroscopic and structural characterization of these compounds. For instance, N-(2-aminophenyl)benzenesulfonamide and its derivatives were characterized through antimicrobial activity assessment, FT-IR, 1H and 13C NMR spectroscopy, among other methods (Demircioğlu et al., 2018).

Antibacterial Agents

Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have shown promise as potent antibacterial agents. These compounds have been structurally elucidated and evaluated for their effectiveness against various bacterial strains (Abbasi et al., 2015).

Novel Anticancer Agent Development

Compounds like KCN1, derived from 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have been studied for their in vitro and in vivo anti-cancer activities. KCN1 has demonstrated efficacy against pancreatic cancer cells and tumor xenografts in mice (Wang et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-amino-N-phenylbenzenesulfonamide were not found, sulfonamides continue to be an important part of the antimicrobial armamentarium, and research into optimized methods for their synthesis continues to be of relevance .

properties

IUPAC Name

3-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFVONLAQIHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058830
Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-amino-N-phenylbenzenesulfonamide

CAS RN

80-21-7
Record name 3-Amino-N-phenylbenzenesulfonamide
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Record name 3-Aminobenzenesulfonanilide
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Record name 3-Aminobenzenesulfonanilide
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Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Record name Benzenesulfonamide, 3-amino-N-phenyl-
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Record name m-aminobenzenesulphonanilide
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Synthesis routes and methods

Procedure details

To 3-nitro-N-phenylbenzenesulfonamide (255.5 mg, 0.919 mmol) in 4 mL of THF is added SnCl2 dihydrate (1.015 g, 4.486 mmol). The resulting mixture is heated in a microwave reactor at a power of 75 Watts and 135° C. for 1 min then at 15 Watts and 135° C. for 14 min. The reaction is cooled to room temperature, diluted with EtOAc (20 mL), washed with saturated aqueous NaHCO3 (10 mL) and allowed to stir for about 12 hours. The reaction mixture is then extracted with EtOAc (75 mL). The organic layer is washed with H2O (75 mL), saturated aqueous NaCl (2×75 mL), dried (MgSO4) and concentrated in vacuo to yield a yellow residue. This residue is purified over silica (0-4% MeOH in CH2Cl2) to afford 178 mg (78% yield) of the desired compound. 1H NMR (DMSO-d6, 300 MHz): δ 5.57 (s, 2H), 6.69 (d, J=8.1 Hz, 1H), 6.84 (d, J=7.5 Hz, 1H), 6.95 (s, 1H), 6.99 (t, J=7.5 Hz, 1H), 7.07 (d, J=8.1 Hz, 2H), 7.12 (t, J=8.1 Hz, 1H), 7.21 (t, J=8.1 Hz, 2H), 10.12 (s, 1H). MS (ESI, pos. ion) m/z: 249 (M+1).
Quantity
255.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
1.015 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com

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